molecular formula C19H21N5O2 B2708573 2-(4-methoxyphenyl)-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)acetamide CAS No. 1396760-73-8

2-(4-methoxyphenyl)-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)acetamide

Cat. No.: B2708573
CAS No.: 1396760-73-8
M. Wt: 351.41
InChI Key: WZVXVVINSMLRQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methoxyphenyl)-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)acetamide (CID 71799891) is a synthetic specialty chemical featuring a molecular framework that incorporates both acetamide and pyridazine motifs, a class of nitrogen-containing heterocycles noted for their diverse biological activities . Pyridazinone derivatives, which share structural similarity with the pyridazine component of this compound, have been extensively investigated in pharmacological research and are reported to exhibit a range of potential bioactivities . These include acting as central nervous system agents, with some analogues showing antidepressant properties, as well as demonstrating analgesic and anti-inflammatory effects in experimental models . The core pyridazine structure is a privileged scaffold in medicinal chemistry, frequently explored in the development of novel therapeutics and as a tool compound for probing biological systems . The molecular structure of this compound is characterized by a 2-(4-methoxyphenyl)acetamide group linked via an ethylamino chain to a 6-(1H-pyrrol-1-yl)pyridazin-3-yl moiety. This specific architecture, particularly the pyrrole substitution on the pyridazine ring, suggests potential for interaction with various enzymatic targets and receptor systems. Research into related pyridazinone compounds indicates their potential application in neuropharmacology, with some acting on serotonergic pathways, and in oncology research due to observed anti-cancer activities in certain derivatives . Furthermore, the structural features of this molecule make it a valuable intermediate or final product for researchers working in synthetic chemistry, method development, and the structure-activity relationship (SAR) optimization of nitrogen-containing heterocycles. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-26-16-6-4-15(5-7-16)14-19(25)21-11-10-20-17-8-9-18(23-22-17)24-12-2-3-13-24/h2-9,12-13H,10-11,14H2,1H3,(H,20,22)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVXVVINSMLRQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazine Ring: Starting from a suitable dicarbonyl compound, the pyridazine ring can be formed through cyclization reactions.

    Introduction of the Pyrrole Group: The pyrrole group can be introduced via a substitution reaction using a pyrrole derivative.

    Attachment of the Acetamide Moiety: The final step involves the acylation of the intermediate compound to introduce the acetamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce amines.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 2-(4-methoxyphenyl)-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)acetamide exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing pyrrole and methoxyphenyl groups can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may modulate inflammatory pathways, potentially making it a candidate for treating inflammatory diseases . The mechanism of action often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

Anticancer Activity

Preliminary studies have suggested that related compounds may possess anticancer properties. The structural features of this compound could contribute to its ability to induce apoptosis in cancer cells or inhibit tumor growth .

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of pyrrole-based compounds for their antibacterial activity using the agar disc-diffusion method. It was found that several derivatives exhibited potent activity against P. mirabilis, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Mechanism

In another investigation focusing on anti-inflammatory mechanisms, researchers synthesized a series of acetamides derived from pyrrole and assessed their effects on cytokine production in macrophages. Results indicated that these compounds significantly reduced tumor necrosis factor-alpha (TNF-α) levels in a dose-dependent manner .

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Acetamide Derivatives with Methoxyphenyl Substituents

  • Formoterol-Related Compound C (): Structure: N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]acetamide Shares a methoxyphenyl-ethylamino-acetamide backbone but incorporates additional hydroxyl and formamide groups. Used as a reference impurity in formoterol synthesis, indicating structural relevance to β-agonist drugs. HPLC purity data (99.4% for compound 20a in ) suggests comparable synthetic feasibility to the target compound .
  • (S)-N-(1-(4-Methoxyphenyl)ethyl)-2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl)acetamide (20a, ) :

    • Structural Similarities: Methoxyphenylethyl group and acetamide linkage.
    • Key Differences: Replaces pyridazine-pyrrole with a 4-oxopyrrolotriazine system.
    • Synthesis: 40% yield, highlighting challenges in triazine ring formation vs. pyridazine derivatives.
    • Purity: 99.4% by HPLC, suggesting robust purification protocols .

Pyridazine-Containing Analogues

  • N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine (): Features a pyridazine-amine core but substitutes pyrrole with pyrazole and uses a methylphenyl group instead of methoxyphenyl. Crystallographic data confirms planar geometry, favoring stacking interactions.
  • Compound 27 (): Structure: N-(2-((6-Chloro-3-(3-(N-(2-(dimethylamino)ethyl)sulfamoyl)-4-methoxyphenyl)-2-methylimidazo[1,2-b]pyridazin-8-yl)amino)ethyl)acetamide Retains the pyridazine-acetamide framework but introduces chloro and imidazo substituents. The bulky sulfamoyl group may enhance target specificity but reduce membrane permeability .

Imidazo[1,2-a]Pyridine-Based Acetamides ()

  • 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide (MM0333.02): Replaces pyridazine with an imidazopyridine ring. The methylphenyl group mimics the methoxyphenyl’s hydrophobic effects but lacks electron-donating methoxy functionality.

Data Table: Key Attributes of Comparable Compounds

Compound Core Structure Key Substituents Yield/Purity Biological Relevance Reference
Target Compound Pyridazine-pyrrole-acetamide 4-Methoxyphenyl, ethylamino linker Not reported Hypothetical kinase inhibition -
Formoterol-Related Compound C Phenyl-ethylamino-acetamide Hydroxyphenyl, methoxyphenyl 1.2% impurity β-agonist impurity
20a () Pyrrolotriazine-acetamide 4-Methoxyphenylethyl 40% yield, 99.4% GPR139 agonist candidate
MM0333.02 () Imidazopyridine-acetamide 4-Methylphenyl Not reported Unspecified API
Compound 27 () Imidazopyridazine-acetamide Chloro, sulfamoyl, dimethylamino Triturated with Et₂O PI4KB inhibitor

Critical Analysis of Structural Modifications

  • Methoxy vs. Methyl Groups : Methoxyphenyl derivatives (target compound, 20a) exhibit higher polarity and hydrogen-bonding capacity than methyl analogues (MM0333.02), influencing solubility and target engagement .
  • Heterocyclic Systems : Pyridazine-pyrrole (target) vs. pyrrolotriazine (20a): The latter’s fused triazine ring may enhance metabolic stability but complicate synthesis .
  • Linker Flexibility: Ethylamino spacers (target, Formoterol-C) improve conformational adaptability compared to rigid aromatic linkers in MM0333.02 .

Biological Activity

The compound 2-(4-methoxyphenyl)-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H23N5OC_{19}H_{23}N_{5}O, with a molecular weight of approximately 335.42 g/mol. Its structure features a methoxyphenyl group, a pyridazinyl moiety, and an acetamide functional group, contributing to its diverse biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various pyrrole derivatives. For instance, compounds similar in structure to the target compound have shown significant activity against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for these compounds ranged from 3.12 to 12.5 μg/mL, indicating potent antibacterial properties compared to standard antibiotics like ciprofloxacin .

Anticancer Properties

In vitro studies have indicated that the compound may exhibit anticancer activity by inhibiting specific kinases involved in cancer cell proliferation. The presence of the pyridazinyl group is believed to enhance selectivity towards cancer cells while minimizing effects on normal cells. Further research is required to elucidate the precise pathways involved.

The proposed mechanism involves the inhibition of key enzymes that are critical for cellular proliferation and survival. The methoxyphenyl group may interact with receptor sites on these enzymes, leading to conformational changes that inhibit their activity.

Data Tables

Activity Target Organism/Cell Line MIC (μg/mL) Reference
AntibacterialStaphylococcus aureus3.12
AntibacterialEscherichia coli10
Anticancer (in vitro)Various cancer cell linesNot specified

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated several pyrrole derivatives, including those structurally related to this compound. Results indicated that these compounds displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds in antibiotic development .
  • Investigating Anticancer Potential : In another study, derivatives of this compound were tested against various cancer cell lines. The results showed a notable reduction in cell viability at micromolar concentrations, supporting further investigation into their use as anticancer agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.